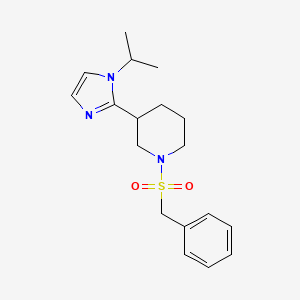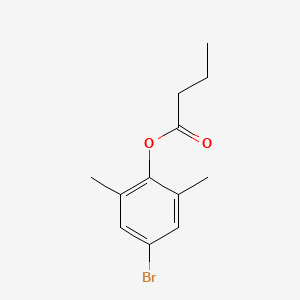![molecular formula C18H20N2O4 B5636552 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5636552.png)
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as DIPI-T, is a heterocyclic compound that has attracted significant attention in the field of material science and biomedical research due to its unique properties. DIPI-T is a tetracyclic molecule that contains a pyrrole ring, an isoindole ring, and four lactone rings.
作用机制
The mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not well understood, but it is believed to involve the interaction of the lactone rings with biological targets. The lactone rings are known to be reactive towards nucleophiles, which suggests that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone may act as a Michael acceptor and form covalent adducts with biological molecules. This mechanism of action may explain the potential anticancer and antibacterial activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone.
Biochemical and Physiological Effects:
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can inhibit the growth of cancer cells and bacteria, suggesting potential anticancer and antibacterial activities. In vivo studies have shown that 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can reduce inflammation and oxidative stress, suggesting potential anti-inflammatory and antioxidant activities. However, further studies are needed to confirm these effects and elucidate the underlying mechanisms.
实验室实验的优点和局限性
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several advantages for lab experiments, including its high solubility in common organic solvents, its stability under ambient conditions, and its ease of synthesis. However, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone also has some limitations, including its relatively low yield in synthesis, its high cost, and its potential toxicity.
未来方向
There are several future directions for research on 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, including:
1. Synthesis of new 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone derivatives with improved properties for specific applications.
2. Elucidation of the mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and its potential targets in biological systems.
3. Investigation of the potential anticancer and antibacterial activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in vivo using animal models.
4. Development of new materials based on 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone for organic electronics and optoelectronics applications.
5. Investigation of the potential anti-inflammatory and antioxidant activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in vivo using animal models.
Conclusion:
In summary, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a unique heterocyclic compound with potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. The synthesis method of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves a multistep process that requires the use of several catalysts. The mechanism of action of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is not well understood, but it is believed to involve the interaction of the lactone rings with biological targets. 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several advantages for lab experiments, including its high solubility and stability, but also has some limitations, including its cost and potential toxicity. Further research is needed to elucidate the potential anticancer, antibacterial, anti-inflammatory, and antioxidant activities of 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone and to develop new materials based on this compound for specific applications.
合成方法
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can be synthesized through a multistep process that involves the reaction of 2,6-dibromopyridine with diisobutylamine to form the corresponding pyrrolo[3,4-c]pyridine. The pyrrole ring is then introduced through a cyclization reaction using a palladium catalyst. The isoindole ring is formed through a Friedel-Crafts reaction using a Lewis acid catalyst. Finally, the lactone rings are introduced through a cyclization reaction using a strong acid catalyst.
科学研究应用
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In the field of organic electronics, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a high-performance n-type semiconductor in organic field-effect transistors (OFETs) due to its excellent charge transport properties. In optoelectronics, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a building block for the synthesis of luminescent materials and organic light-emitting diodes (OLEDs) due to its unique photophysical properties. In biomedical research, 2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been studied for its potential anticancer and antibacterial activities.
属性
IUPAC Name |
2,6-bis(2-methylpropyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-9(2)7-19-15(21)11-5-13-14(6-12(11)16(19)22)18(24)20(17(13)23)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCDUJXNBRXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5636469.png)

![N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5636476.png)

![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)
![(6-isopropylpyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5636490.png)
![3,5-dimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5636496.png)

![N-{[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5636504.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)
![2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5636518.png)
![N'-{(3S*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5636522.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636532.png)
![2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5636549.png)